

Whitepaper: Strategic Functionalization of the 4-Chloro-6-methyl-1H-indazole Scaffold

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Compound of Interest

Compound Name: 4-Chloro-6-methyl-1H-indazole

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A Technical Guide for the Synthesis of Novel Bioactive Derivatives

Abstract

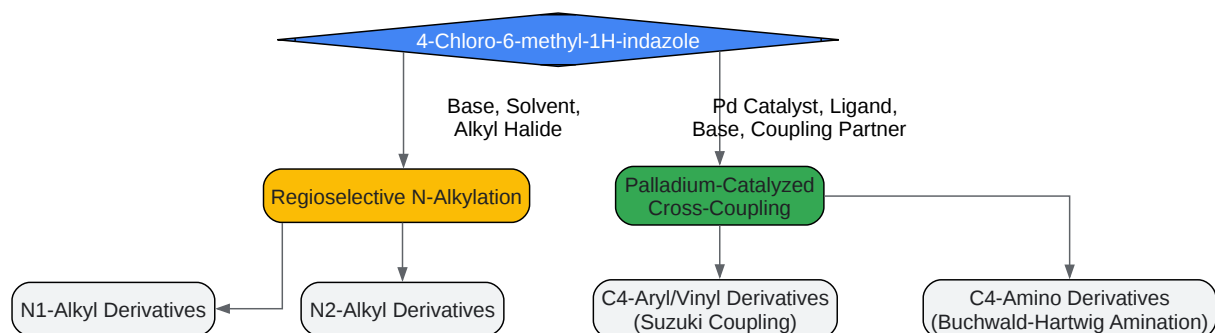
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific derivative, **4-Chloro-6-methyl-1H-indazole**, offers a robust and versatile starting point for the synthesis of novel molecular entities. Its chloro and methyl substituents provide distinct electronic properties and steric influences, while the chloro group at the C4 position and the nucleophilic nitrogen atoms of the pyrazole ring serve as key handles for strategic functionalization. This guide provides an in-depth exploration of proven synthetic methodologies for elaborating this core structure, focusing on regioselective N-alkylation and palladium-catalyzed cross-coupling reactions. By explaining the causality behind experimental choices and providing detailed, validated protocols, this document serves as a practical resource for researchers, chemists, and drug development professionals aiming to construct libraries of novel indazole derivatives.

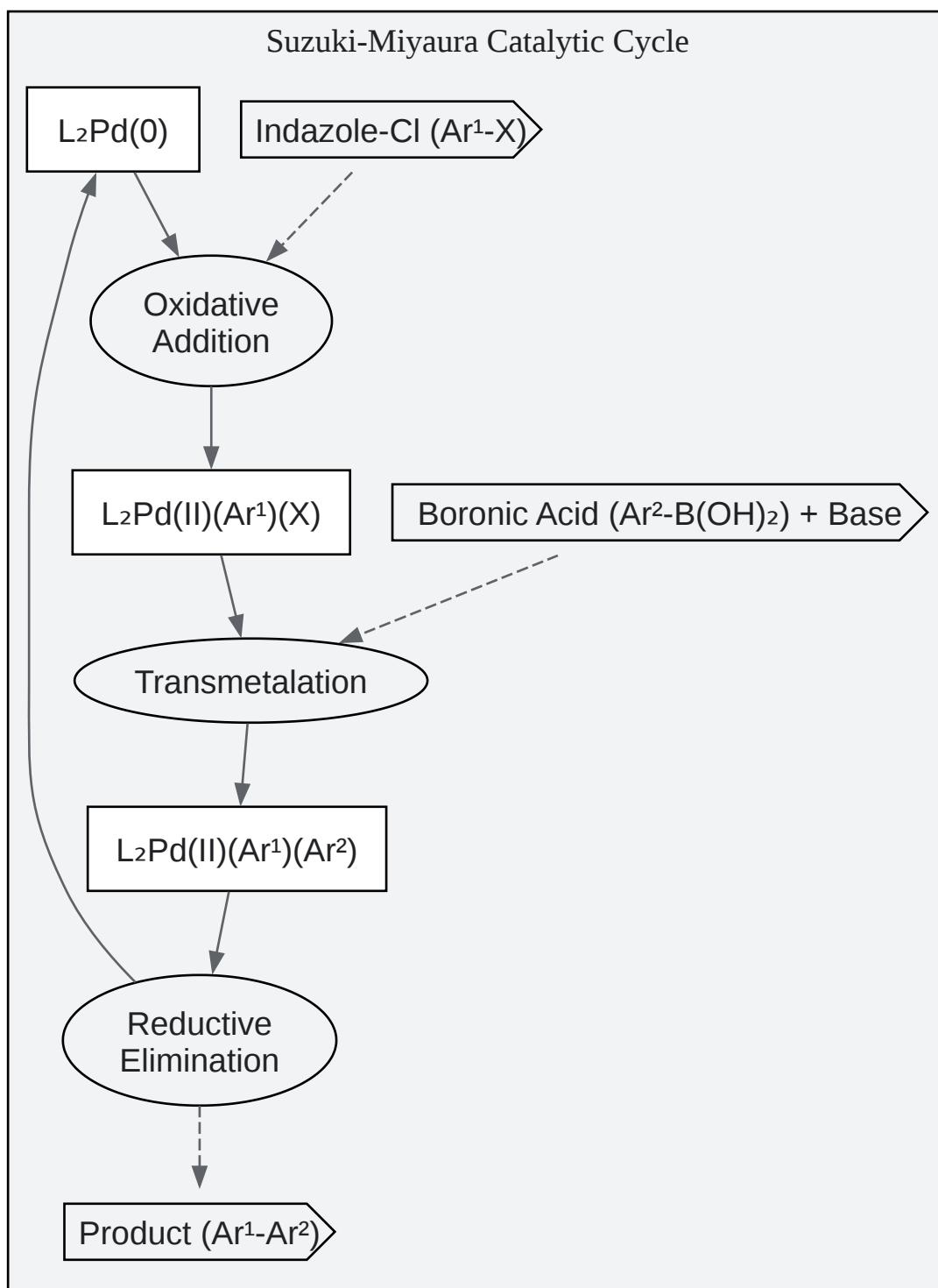
The 4-Chloro-6-methyl-1H-indazole Core: A Strategic Starting Point

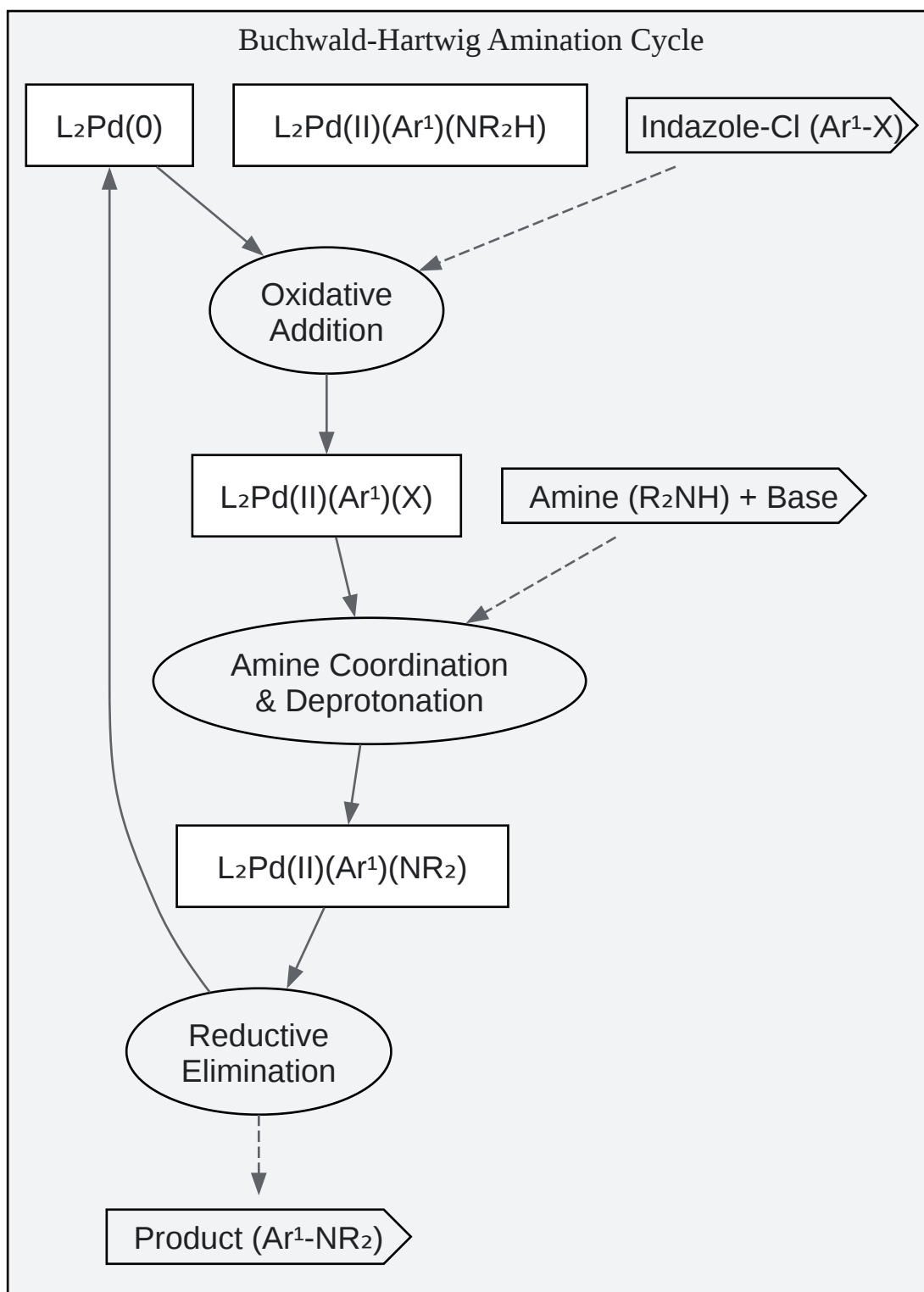
Indazole, a bioisostere of indole, is a bicyclic heteroaromatic compound that features prominently in a wide array of pharmacologically active molecules, including anti-cancer agents like Pazopanib and Niraparib.[1] The **4-Chloro-6-methyl-1H-indazole** variant is particularly valuable for several reasons:

- **Orthogonal Reactivity:** The chlorine atom at the C4 position is an ideal handle for C-C and C-N bond formation via transition-metal-catalyzed cross-coupling reactions. Its reactivity is distinct from the N-H bond of the pyrazole ring, allowing for sequential and controlled modifications.
- **Regiochemical Control:** The pyrazole moiety contains two nitrogen atoms (N1 and N2), both of which are nucleophilic. The substitution pattern of the benzene ring, particularly the adjacent chloro group, influences the regioselectivity of reactions like N-alkylation, a critical factor in determining the biological activity of the final compound.
- **Physicochemical Properties:** The methyl group at C6 and the chloro group at C4 modulate the lipophilicity and electronic nature of the scaffold, which can be fine-tuned through subsequent derivatization to optimize drug-like properties.

This guide will focus on two primary pillars of derivatization: exploiting the nucleophilicity of the ring nitrogens and leveraging the C4-chloro group as a linchpin for cross-coupling chemistry.







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Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
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